

diphenyl diselenide antioxidant mechanism of action

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Compound Focus: Diphyl

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Molecular Mechanisms of Action

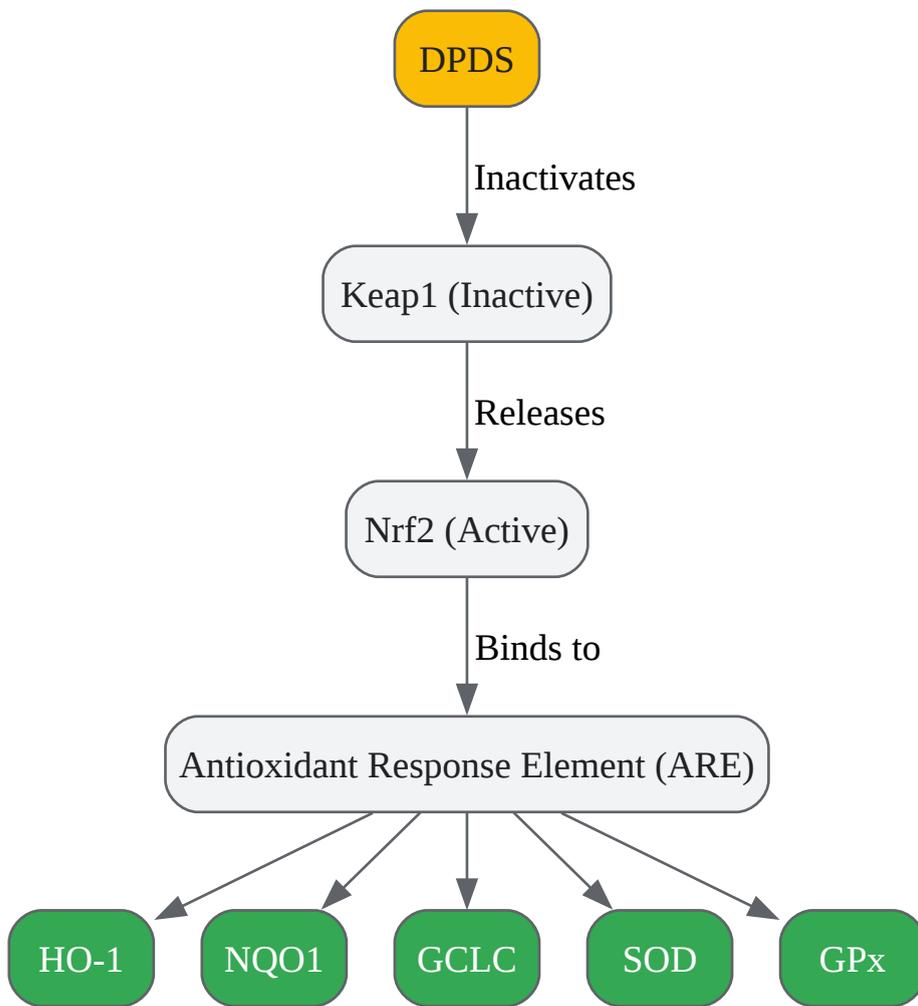
DPDS counters oxidative stress through several interconnected molecular pathways, as summarized in the table below.

Mechanism	Observed Effects	Experimental Models
Activation of Nrf2/Keap-1 Pathway	Increases nuclear accumulation of Nrf2; upregulates expression of antioxidant enzymes HO-1, NQO1, GCLC, SOD, GPx [1] [2] [3].	Mouse liver (BPA-induced stress) [1]; Rat glomerular mesangial (HBZY-1) cells [2]; Zebrafish brain [3].
GPx-like Activity & Thiol Interaction	Catalyzes oxidation of thiols to disulfides; reduces levels of lipid peroxidation (MDA), counters protein and thiol depletion [4] [3].	<i>In vitro</i> kinetics with thiols [4]; Zebrafish diabetes model [3].
Modulation of Insulin Signaling	Upregulates mRNA transcription of insulin receptor genes (<i>Insra1</i> , <i>Insra2</i> , <i>Insrb1</i> , <i>Insrb2</i>) and glucose transporter 3; reduces blood glucose levels [3].	Zebrafish model of hyperglycemia [3].

Mechanism	Observed Effects	Experimental Models
Inhibition of Apoptosis	Increases levels of anti-apoptotic Bcl2; decreases pro-apoptotic Bax, Bax/Bcl2 ratio, and p53 [5].	Wistar rat liver and kidney (DEN-induced toxicity) [5].
Suppression of Inflammation	Reduces levels of IL-6, IL-1 β , TNF- α ; suppresses NF- κ B activation and phosphorylation of JNK and ERK1/2 (MAPK pathways) [2].	LPS-stimulated HBZY-1 cells [2].

Nrf2/Keap1 Signaling Pathway

The diagram below illustrates the core mechanism through which DPDS activates the Nrf2/Keap-1 antioxidant pathway.

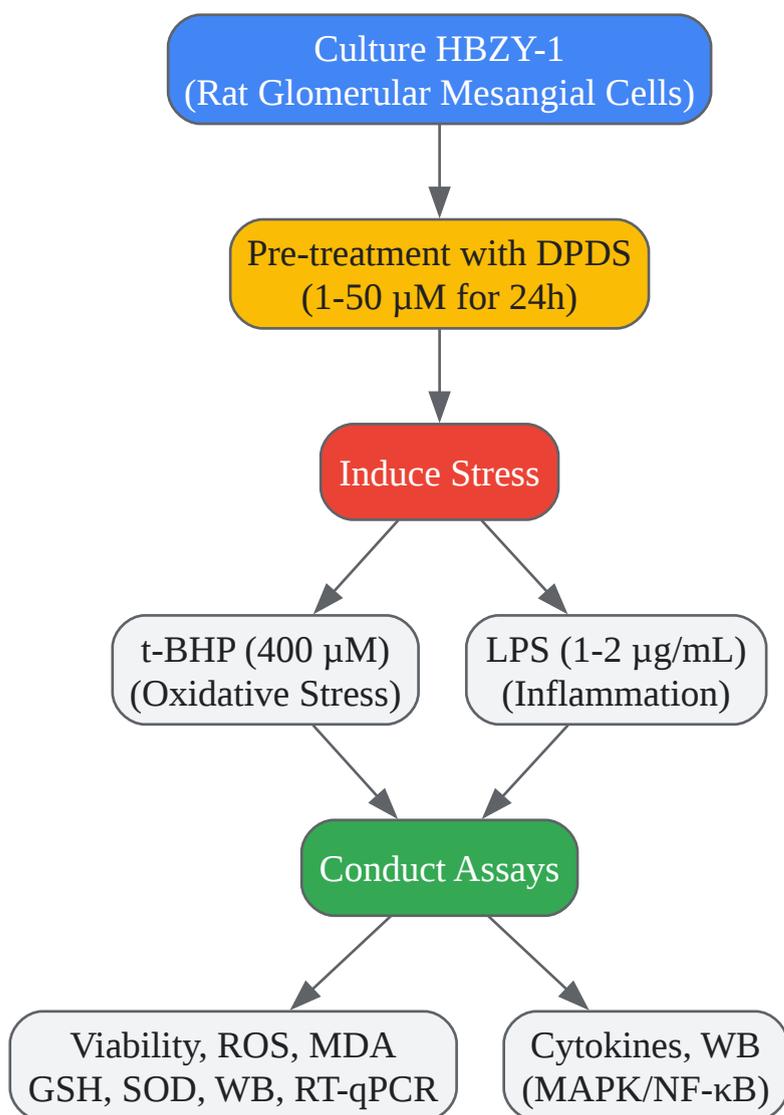


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DPDS activates Nrf2, which induces antioxidant gene expression [1] [2] [3].

Key Experimental Models and Protocols

The following workflow summarizes a standard experimental design for investigating DPDS efficacy in a cellular model of diabetic nephropathy.



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Workflow for evaluating DPDS protective effects in HBZY-1 cells [2].

In Vivo Model: Hepatorenal Protection

- **Objective:** To evaluate the protective efficacy of DPDS against diethyl nitrosamine (DEN)-induced hepatorenal toxicity [5].
- **Animals:** Wistar rats.
- **Treatment:**
 - A single intraperitoneal dose of DEN (200 mg/kg) on day 15.
 - Oral administration of DPDS (3 mg/kg or 5 mg/kg) dissolved in corn oil for 21 days.
- **Sample Collection:** Serum, liver, and kidney tissues collected at the end of the treatment.

- **Key Assessments:**

- **Biochemical:** Serum markers of hepatic (ALT, AST, ALP) and renal injury (creatinine, urea); oxidative stress markers (MPO, NO, XO); antioxidant activities (SOD, CAT, GPx, GST, GSH).
- **Histological:** Tissue examination.
- **Apoptosis:** Protein levels of Bcl2, Bax, p53 via Western blot.

In Vitro Model: Diabetic Nephropathy Mechanisms

- **Objective:** To investigate the protective effects of DPDS on oxidative stress and inflammation in rat glomerular mesangial (HBZY-1) cells and elucidate the underlying mechanisms [2].
- **Cell Line:** HBZY-1 cells.
- **Cytotoxicity Assay:** DPDS (1-50 μ M) was tested to determine non-toxic concentrations.
- **Experimental Groups:**
 - **Oxidative Stress Model:** Cells pre-treated with or without DPDS (10, 25, 50 μ M) for 24h, then exposed to t-BHP (400 μ M) for a defined period.
 - **Inflammation Model:** Cells pre-treated with or without DPDS (10, 25, 50 μ M) for 24h, then exposed to LPS (1-2 μ g/mL).
- **Key Assessments:**
 - **Cell Viability:** MTT assay.
 - **Oxidative Stress Parameters:** Intracellular ROS, MDA content, GSH level, SOD activity.
 - **Protein Expression:** Western blot for Nrf2, Keap1, HO-1, NQO1, GCLC, and proteins in NF- κ B/MAPK pathways.
 - **mRNA Expression:** RT-qPCR for Nrf2, antioxidant enzymes, and inflammatory cytokines (IL-6, IL-1 β , TNF- α).

Research Implications and Future Directions

The evidence positions DPDS as a promising multi-target therapeutic candidate. Its ability to simultaneously modulate oxidative stress, inflammation, and metabolic pathways is particularly valuable for complex diseases like diabetic nephropathy [2]. Future research should prioritize:

- **Toxicological Profiling:** Establishing a wider therapeutic window across different species.
- **Preclinical Disease Models:** Further testing in models of neurodegenerative, metabolic, and inflammatory diseases.
- **Drug Delivery:** Developing formulations to improve its bioavailability and tissue-specific targeting.

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